

An In-depth Technical Guide to (1S)-Chrysanthemolactone

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Compound of Interest

Compound Name: (1S)-Chrysanthemolactone

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This technical guide provides a comprehensive overview of **(1S)-Chrysanthemolactone**, a monoterpenoid of interest in chemical and pharmaceutical research. This document consolidates available data on its chemical identity, physical properties, and synthetic methodologies.

Chemical Identity

(1S)-Chrysanthemolactone is a bicyclic lactone. Its chemical structure and nomenclature are fundamental for its identification and characterization in a research context.

- CAS Number: 14087-71-9[1]
- IUPAC Name: (1S,3R)-4,4,7,7-trimethyl-3-oxabicyclo[4.1.0]heptan-2-one [Synonym: (1S-cis)-4,4,7,7-tetramethyl-3-oxabicyclo(4.1.0)heptan-2-one][1]
- Molecular Formula: C₁₀H₁₆O₂
- Molecular Weight: 168.23 g/mol

Physicochemical Properties

The following table summarizes the known and estimated physicochemical properties of **(1S)-Chrysanthemolactone**. This data is essential for its handling, formulation, and analysis.

Property	Value	Source
Physical State	Solid	Assumed based on melting point
Melting Point	80-83 °C	N/A
Boiling Point	235.61 °C (estimated)	[1]
Density	0.992 g/cm ³	N/A
Water Solubility	898 mg/L at 25 °C (estimated)	[1]
logP (o/w)	1.720 (estimated)	[1]

Spectroscopic Data

Detailed experimental spectroscopic data for **(1S)-Chrysanthemolactone**, such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are not readily available in the public domain.

Researchers are advised to acquire this data upon synthesis or acquisition of the compound for unambiguous identification and characterization.

Experimental Protocols

Synthesis of **(1S)-Chrysanthemolactone**

(1S)-Chrysanthemolactone can be synthesized from its corresponding carboxylic acid precursor, (1S)-cis-chrysanthemic acid. The following protocol is a generalized procedure based on the selective conversion of a similar chrysanthemic acid derivative to its lactone, as described in the patent literature.[2] This method involves an acid-catalyzed intramolecular cyclization (lactonization).

Objective: To synthesize **(1S)-Chrysanthemolactone** via acid-catalyzed lactonization of (1S)-cis-chrysanthemic acid.

Materials:

- (1S)-cis-chrysanthemic acid

- Anhydrous toluene (or another suitable inert solvent)
- Acid catalyst (e.g., p-toluenesulfonic acid, maleic acid)[2]
- Anhydrous sodium sulfate or magnesium sulfate
- Sodium bicarbonate (5% aqueous solution)
- Brine (saturated aqueous sodium chloride solution)
- Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
- Apparatus for reflux with a Dean-Stark trap, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, and column chromatography setup.

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap, dissolve (1S)-cis-chrysanthemic acid in anhydrous toluene.
- Add a catalytic amount of the acid catalyst (e.g., 0.05 equivalents of maleic acid).[2]
- Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
- Monitor the reaction progress by a suitable technique (e.g., Thin Layer Chromatography) until the starting material is consumed.
- After the reaction is complete, cool the mixture to room temperature.
- Transfer the reaction mixture to a separatory funnel and wash sequentially with 5% aqueous sodium bicarbonate solution (to remove the acid catalyst and any unreacted starting material), water, and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **(1S)-Chrysanthemolactone**.

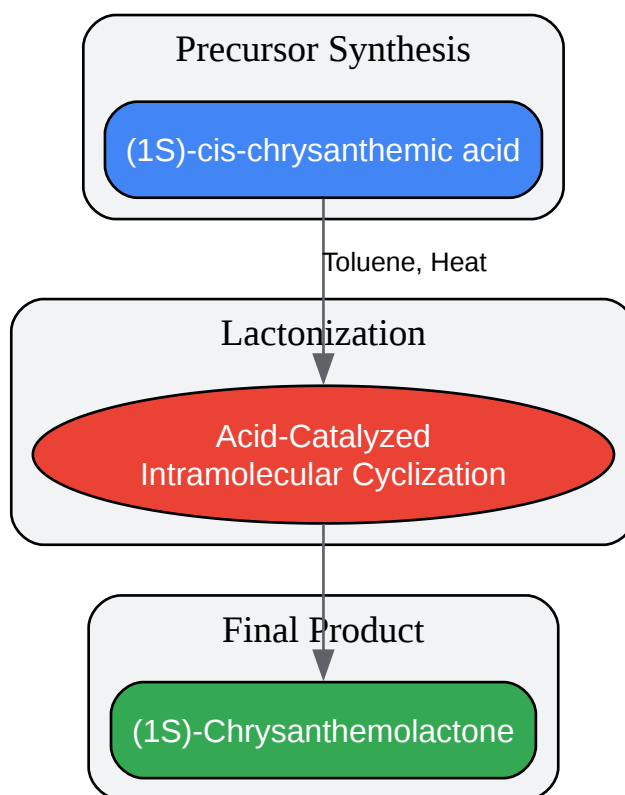
Note: The synthesis of the precursor, (1S)-cis-chrysanthemic acid, can be achieved through various methods, including a multi-step synthesis from (1S)-3,4-epoxy-2,2,5,5-tetramethylcyclohexanol involving regiocontrolled epoxide ring opening, diol mono-oxidation, and cyclopropanation.[3]

Biological Activity and Signaling Pathways

There is a notable lack of specific data in the peer-reviewed literature regarding the biological activity and mechanism of action of purified **(1S)-Chrysanthemolactone**. While various extracts of plants from the *Chrysanthemum* genus, which are known to contain a diverse range of sesquiterpenoids, have demonstrated pharmacological activities such as anti-inflammatory, antibacterial, and antitumor effects, these activities cannot be directly attributed to **(1S)-Chrysanthemolactone** without specific experimental evidence.[4][5]

The biological effects of small molecules are often highly dependent on their stereochemistry.[6] Therefore, the biological activity of **(1S)-Chrysanthemolactone** may differ significantly from its enantiomer or other related diastereomers. Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.

Due to the absence of defined signaling pathway information, a diagram illustrating a known biological process is not feasible. Instead, the following diagram outlines the logical workflow for the synthesis of **(1S)-Chrysanthemolactone**.



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Synthetic pathway of **(1S)-Chrysanthemolactone**.

Conclusion

(1S)-Chrysanthemolactone is a well-defined chemical entity with a known structure and CAS number. While its physicochemical properties have been estimated, a significant gap exists in the publicly available experimental data, particularly concerning its spectroscopic characterization and biological activity. The provided synthesis protocol offers a viable route for its preparation, enabling further investigation into its properties and potential applications. This guide serves as a foundational resource for researchers, highlighting the current state of knowledge and underscoring the need for further empirical studies to fully characterize this molecule.

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